molecular formula C20H13ClN2O3S B11324216 3-(1,3-benzodioxol-5-ylmethyl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one

3-(1,3-benzodioxol-5-ylmethyl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B11324216
M. Wt: 396.8 g/mol
InChI Key: YNPQVOXYZASTQZ-UHFFFAOYSA-N
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Description

3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-5-(4-CHLOROPHENYL)-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE is a complex organic compound that features a unique combination of benzodioxole, chlorophenyl, and thienopyrimidinone moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-5-(4-CHLOROPHENYL)-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade solvents and reagents to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-5-(4-CHLOROPHENYL)-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-5-(4-CHLOROPHENYL)-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-5-(4-CHLOROPHENYL)-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological context and the type of cells or organisms being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-5-(4-CHLOROPHENYL)-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE is unique due to its combination of benzodioxole, chlorophenyl, and thienopyrimidinone moieties, which confer specific chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C20H13ClN2O3S

Molecular Weight

396.8 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-ylmethyl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C20H13ClN2O3S/c21-14-4-2-13(3-5-14)15-9-27-19-18(15)20(24)23(10-22-19)8-12-1-6-16-17(7-12)26-11-25-16/h1-7,9-10H,8,11H2

InChI Key

YNPQVOXYZASTQZ-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CN3C=NC4=C(C3=O)C(=CS4)C5=CC=C(C=C5)Cl

Origin of Product

United States

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